[(2-fluorophenyl)methoxy]urea
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-fluorophenyl)methoxyurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O2/c9-7-4-2-1-3-6(7)5-13-11-8(10)12/h1-4H,5H2,(H3,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTZSWIBXPUBEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CONC(=O)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201303823 | |
| Record name | N-[(2-Fluorophenyl)methoxy]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201303823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339017-53-7 | |
| Record name | N-[(2-Fluorophenyl)methoxy]urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=339017-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(2-Fluorophenyl)methoxy]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201303823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies for 2 Fluorophenyl Methoxy Urea and Its Analogues
Fundamental Synthetic Approaches to Urea (B33335) Linkages
The construction of the urea moiety (R¹R²N-C(O)-NR³R⁴) can be achieved through a variety of chemical transformations. These are generally classified into isocyanate-based and non-isocyanate-based routes, each with distinct advantages and limitations.
Isocyanate-Based Reaction Mechanisms
The reaction of an isocyanate with an amine is the most prevalent and straightforward method for the synthesis of unsymmetrical ureas. Isocyanates (R-N=C=O) are highly reactive electrophiles that readily undergo nucleophilic attack by the lone pair of electrons on the nitrogen atom of an amine.
The general mechanism involves the addition of the amine to the central carbonyl carbon of the isocyanate, leading to the formation of a tetrahedral intermediate. This intermediate then rapidly collapses to form the stable urea linkage.
Key Features of Isocyanate-Based Reactions:
High Reactivity: Reactions are often fast and can be carried out under mild conditions.
Versatility: A wide range of amines and isocyanates are commercially available or can be readily synthesized, allowing for the creation of diverse urea libraries.
In Situ Generation: Isocyanates can be generated in situ from various precursors, such as primary amines via phosgenation or from carboxylic acids through the Curtius, Hofmann, or Lossen rearrangements. nih.gov This avoids the handling of potentially hazardous isocyanate reagents.
A common method for generating isocyanates involves the use of phosgene (B1210022) or its safer equivalents like triphosgene (B27547) or N,N'-carbonyldiimidazole (CDI). nih.gov For instance, an amine can react with triphosgene to form an isocyanate, which then reacts with a second amine to yield an unsymmetrical urea. mdpi.com
De Novo Synthesis of [(2-fluorophenyl)methoxy]urea
The de novo synthesis of this compound, which can also be named 1-(2-fluorobenzyloxy)urea, involves the strategic assembly of the molecule from readily available starting materials. A logical retrosynthetic analysis suggests disconnection at the N-C(O) bond, pointing to O-(2-fluorobenzyl)hydroxylamine and a C1 carbonyl source as key precursors.
Design and Optimization of Reaction Conditions
A primary route for the synthesis of this compound involves the reaction of O-(2-fluorobenzyl)hydroxylamine with a source of isocyanic acid (HNCO) or a synthetic equivalent. The reaction conditions must be carefully optimized to ensure high yield and purity of the final product.
Reaction Scheme:
2-fluorobenzyl halide + N-hydroxyphthalimide → N-(2-fluorobenzyloxy)phthalimide
N-(2-fluorobenzyloxy)phthalimide + Hydrazine (B178648) → O-(2-fluorobenzyl)hydroxylamine
O-(2-fluorobenzyl)hydroxylamine + Isocyanic acid source → This compound
Optimization of Key Parameters:
| Parameter | Considerations | Typical Conditions |
| Solvent | Must be inert to the reactants and dissolve the starting materials. | Tetrahydrofuran (THF), dichloromethane (B109758) (DCM), acetonitrile. |
| Temperature | The reaction is typically exothermic and may require cooling to control the reaction rate and minimize side products. | 0 °C to room temperature. |
| Isocyanic Acid Source | Isocyanic acid is unstable; it can be generated in situ from salts like potassium cyanate (B1221674) with an acid, or trimethylsilyl (B98337) isocyanate can be used as a stable precursor. tandfonline.com | Potassium cyanate/acid or Trimethylsilyl isocyanate. |
| Stoichiometry | A slight excess of the isocyanate source may be used to ensure complete conversion of the hydroxylamine. | 1.0 to 1.2 equivalents of isocyanate source. |
| Work-up | The product can be isolated by precipitation, extraction, and recrystallization. | Aqueous work-up followed by extraction and purification by column chromatography or recrystallization. |
Precursor Synthesis and Functional Group Compatibility
The successful synthesis of this compound is highly dependent on the efficient preparation of its key precursor, O-(2-fluorobenzyl)hydroxylamine. A common method for the synthesis of O-alkylhydroxylamines is the Gabriel synthesis, which involves the N-alkylation of N-hydroxyphthalimide followed by hydrazinolysis. nih.gov
Synthesis of O-(2-fluorobenzyl)hydroxylamine:
N-Alkylation: N-hydroxyphthalimide is reacted with 2-fluorobenzyl bromide or chloride in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF) to yield N-(2-fluorobenzyloxy)phthalimide.
Hydrazinolysis: The resulting phthalimide (B116566) derivative is then treated with hydrazine hydrate (B1144303) in a solvent like ethanol (B145695) to cleave the phthaloyl group and liberate the free O-(2-fluorobenzyl)hydroxylamine.
Functional Group Compatibility:
The synthetic route demonstrates good functional group compatibility. The fluoro substituent on the phenyl ring is generally inert to the reaction conditions employed in both the precursor synthesis and the final urea formation step. The urea moiety itself is stable under neutral and mildly basic or acidic conditions used during work-up and purification.
Synthetic Routes to Structurally Related (2-fluorophenyl)methoxy Urea Derivatives
The synthetic strategies outlined above can be readily adapted to produce a variety of structurally related (2-fluorophenyl)methoxy urea derivatives.
One approach is the N-alkylation or N-arylation of the parent compound, this compound. For example, reaction with an alkyl or benzyl (B1604629) halide in the presence of a base can introduce a substituent on one of the nitrogen atoms. A documented example is the synthesis of 1-(2-fluorobenzyl)-1-(2-fluorobenzyloxy)urea, prepared by reacting 1-(2-fluorobenzyloxy)urea with 1-(chloromethyl)-2-fluorobenzene in the presence of potassium hydroxide. nih.gov
Another versatile method for generating derivatives is to react O-(2-fluorobenzyl)hydroxylamine with a range of substituted isocyanates. This allows for the introduction of various aryl or alkyl groups at the N' position of the urea.
General Scheme for Derivative Synthesis:
O-(2-fluorobenzyl)hydroxylamine + R-N=C=O → 1-(2-fluorobenzyloxy)-3-R-urea
The table below illustrates the potential for generating diverse derivatives using this approach.
| Isocyanate (R-N=C=O) | Resulting Derivative |
| Phenyl isocyanate | 1-(2-fluorobenzyloxy)-3-phenylurea |
| 4-Chlorophenyl isocyanate | 1-(4-chlorophenyl)-3-(2-fluorobenzyloxy)urea |
| Methyl isocyanate | 1-(2-fluorobenzyloxy)-3-methylurea |
| Ethyl isocyanate | 1-ethyl-3-(2-fluorobenzyloxy)urea |
Furthermore, multi-substituted derivatives can be accessed. For instance, N-alkylation of a 1-(2-fluorobenzyloxy)-3-R-urea would yield a trisubstituted urea derivative. The choice of synthetic route will depend on the desired substitution pattern and the availability of the starting materials.
Rational Design of Analogues for Structure-Activity Relationship Studies
The rational design of analogues of this compound is guided by an iterative process of structural modification and biological evaluation to elucidate the key molecular features required for potent and selective activity. The primary goal of these structure-activity relationship (SAR) studies is to understand how different substituents and their positions on the molecule influence its interaction with a biological target. nih.govpharmacy180.com For urea-based compounds, the urea moiety itself is a critical pharmacophore, capable of forming multiple hydrogen bonds with protein targets, which is a key aspect of their biological activity. nih.gov
The design of new analogues often focuses on several key regions of the this compound scaffold:
The (2-fluorophenyl) ring: Modifications to this aromatic ring are crucial for exploring electronic and steric effects on binding affinity. The introduction of a fluorine atom can significantly impact the molecule's properties, including its metabolic stability and binding interactions. nih.gov The position and nature of further substituents can be varied to probe specific interactions within a target's binding pocket. For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the pKa of the molecule and influence its pharmacokinetic profile.
The Methoxy (B1213986) Linker: The oxygen atom and the methylene (B1212753) group of the benzyloxy moiety provide a degree of conformational flexibility. Altering the length or rigidity of this linker can impact the orientation of the phenyl ring relative to the urea group, which can be critical for optimal target engagement.
The Urea Moiety: While the core urea structure is often retained for its hydrogen bonding capabilities, substitution on the terminal nitrogen atom allows for the introduction of a wide range of functional groups. These modifications can be used to enhance potency, improve solubility, or tailor the selectivity profile of the compound.
A hypothetical SAR study on a series of this compound analogues might explore the impact of substitutions on the phenyl ring. The findings could be summarized in a data table to visualize the trends.
| Compound | R1 | R2 | R3 | Biological Activity (IC50, µM) |
|---|---|---|---|---|
| 1a | H | H | H | 15.2 |
| 1b | Cl | H | H | 8.5 |
| 1c | H | CH3 | H | 12.1 |
| 1d | H | H | CF3 | 5.7 |
| 1e | F | H | H | 10.3 |
This is an illustrative data table created based on general principles of medicinal chemistry due to the absence of specific experimental data for this compound analogues in the search results.
Advanced Synthetic Methodologies for Diversification
The efficient synthesis of a library of this compound analogues is essential for comprehensive SAR studies. Modern synthetic methodologies offer significant advantages over classical approaches, particularly in terms of safety, efficiency, and the ability to generate diverse structures.
The traditional synthesis of urea derivatives often involves the use of hazardous reagents like phosgene or isocyanates. nih.gov However, contemporary organic synthesis has seen the development of safer and more versatile alternatives. nih.gov
One common and safer route to unsymmetrical ureas involves the reaction of an amine with an isocyanate. In the context of this compound analogues, (2-fluorophenyl)methanol would first be converted to the corresponding amine or isocyanate. For example, (2-fluorophenyl)methanamine can be reacted with a variety of isocyanates to generate a diverse set of analogues with different substituents on the terminal nitrogen of the urea.
A more advanced and versatile approach involves the use of phosgene equivalents, such as N,N'-carbonyldiimidazole (CDI). nih.gov CDI is a crystalline solid that is safer to handle than phosgene and does not produce chlorinated byproducts. nih.gov The synthesis would proceed by reacting (2-fluorophenyl)methanamine with CDI to form an activated intermediate, which can then be reacted with a wide array of primary or secondary amines to yield the desired urea analogues. This method is highly amenable to parallel synthesis, allowing for the rapid generation of a library of compounds for screening.
Another modern approach is the use of triphosgene, a solid and therefore safer alternative to gaseous phosgene. mdpi.com Triphosgene can be used to generate isocyanates in situ from primary amines, which can then be reacted with another amine to form the urea linkage. mdpi.com
The general synthetic scheme for preparing analogues of this compound can be summarized as follows:
Scheme 1: General Synthetic Route to this compound Analogues
This modular approach allows for the introduction of a wide variety of substituents (R) on the terminal nitrogen of the urea, facilitating the exploration of a broad chemical space in the search for analogues with improved properties.
The diversification of the (2-fluorophenyl) ring can be achieved by starting with appropriately substituted 2-fluorobenzaldehydes, which are then reduced to the corresponding alcohols and subsequently converted to the amines needed for the urea synthesis.
The following table summarizes some advanced synthetic methods applicable to the synthesis of urea derivatives.
| Method | Reagents | Advantages | Reference |
|---|---|---|---|
| Phosgene Equivalent (CDI) | N,N'-Carbonyldiimidazole, Amine | Safer than phosgene, crystalline solid, no chlorinated byproducts. | nih.gov |
| Phosgene Equivalent (Triphosgene) | Triphosgene, Amine, Base | Solid, safer to handle than phosgene gas. | mdpi.com |
| Reductive Amination followed by Urea Formation | Aldehyde/Ketone, Amine, Reducing Agent (e.g., NaBH3CN), Isocyanate source | Allows for the introduction of diverse substituents on the amine portion of the molecule. | mdpi.com |
This table presents generally applicable advanced synthetic methodologies for urea synthesis, as specific methods for this compound were not found in the search results.
Structure Activity Relationship Sar Studies of 2 Fluorophenyl Methoxy Urea Derivatives
Impact of the 2-Fluorophenyl Moiety on Biological Activity
The introduction of a fluorine atom onto the phenyl ring, particularly at the ortho position, imparts unique properties to the molecule that can profoundly influence its biological activity. tandfonline.comnih.gov
Stereoelectronic Effects of Fluorine Substitution
The judicious placement of fluorine can lead to productive conformational changes. researchgate.net For example, the gauche effect, an interaction between adjacent fluorine and oxygen atoms, can stabilize specific conformations that may be more favorable for binding to a receptor or enzyme active site. researchgate.net This conformational control is a powerful tool in rational drug design, allowing for the fine-tuning of a molecule's three-dimensional shape to maximize its biological effect.
Modulation of Receptor Binding and Enzyme Recognition
The 2-fluorophenyl group can participate in various non-covalent interactions that are crucial for molecular recognition. Fluorine's electronegativity allows it to form favorable interactions with partial positive charges in a protein's binding pocket. nih.gov While fluorine is a poor hydrogen bond acceptor, it can engage in dipole-dipole and electrostatic interactions that contribute to binding affinity. benthamscience.comnih.gov
In some cases, the fluorophenyl moiety has been shown to enhance binding affinity. For instance, in the context of HMG-CoA reductase inhibitors, type 2 statins containing a fluorophenyl group exhibit additional binding interactions compared to those without. nih.gov This additional binding can lead to increased potency and efficacy. However, the effect of fluorine substitution is highly context-dependent; in other systems, it has been shown to have a detrimental effect on binding affinity. nih.gov
Research on fluorinated analogs of various bioactive molecules has provided data on how these substitutions affect binding. The following table illustrates the impact of fluorine substitutions on the binding affinity of a peptide to its T-cell receptor (TCR), demonstrating that fluorine can enhance binding.
| Compound/Substitution | Binding Affinity (μM) | Fold Enhancement |
| Native Peptide | 2.1 | - |
| 3-fluoro-phenylalanine | ~1.05 | ~2-fold |
| 4-fluoro-phenylalanine | ~0.7 | ~3-fold |
| 3,4-difluoro-phenylalanine | 0.46 | ~5-fold |
This table is based on data from a study on fluorinated peptide variants and their interaction with T-cell receptors and is provided for illustrative purposes of fluorine's potential effects on binding affinity. nih.gov
Influence of the Methoxy (B1213986) Group on Molecular Recognition and Efficacy
The methoxy group (-OCH3) is another key functional group in many pharmacologically active molecules, including derivatives of [(2-fluorophenyl)methoxy]urea. nih.gov Its presence can significantly influence a compound's physicochemical properties and its interactions with biological targets. researchgate.netyoutube.com
Positional and Steric Contributions of the Methoxy Substituent
The position of the methoxy group on the aromatic ring is critical in determining its effect on biological activity. mdpi.com Depending on its location (ortho, meta, or para), it can exert different steric and electronic effects. Sterically, the methoxy group is larger than a hydrogen atom and can influence the preferred conformation of the molecule, potentially orienting other functional groups for optimal interaction with a target. researchgate.net
In SAR studies of anticancer agents, the placement of methoxy groups on a benzoyl-aryl-thiazole scaffold was found to be crucial for their activity. acs.orgnih.gov The steric bulk of the methoxy group can guide the ligand into a specific binding orientation within the active site of an enzyme or receptor. researchgate.net
Role of Methoxy in Modulating Ligand-Target Interactions
Furthermore, the methoxy group can enhance hydrophobic interactions through its methyl component. researchgate.net The interplay between its hydrogen bonding capacity and its lipophilic character makes the methoxy group a versatile tool for modulating a molecule's interaction profile. researchgate.net Studies have shown that the methoxy group can be pivotal in facilitating stabilized ligand-protein binding energy. researchgate.net
Substituent Effects on the Urea (B33335) Backbone and Peripheral Moieties
The urea moiety (-NH-C(O)-NH-) is a privileged structure in medicinal chemistry due to its ability to act as both a hydrogen bond donor and acceptor, allowing it to form robust interactions with biological targets. nih.govresearchgate.net Modifications to the urea backbone and its peripheral substituents can have a profound impact on a compound's biological activity. nih.gov
The hydrogen bonding capability of the urea group is central to its role in molecular recognition. nih.gov It can form multiple hydrogen bonds with amino acid residues in an enzyme's active site, effectively anchoring the inhibitor in place. nih.gov For instance, in the inhibition of urease, compounds containing a urea or thiourea (B124793) fragment are effective because they can interact with the nickel ions in the enzyme's active site. nih.govresearchgate.net
The following table presents hypothetical data to illustrate how modifications on the urea backbone and peripheral moieties of a series of kinase inhibitors could influence their inhibitory activity.
| Compound | R1 Substituent (on Phenyl Ring) | R2 Substituent (on Urea Nitrogen) | IC50 (nM) |
| A | H | H | 500 |
| B | 4-Cl | H | 150 |
| C | H | CH3 | 400 |
| D | 4-Cl | CH3 | 80 |
This table is illustrative, demonstrating the general principles of SAR where substitutions on the peripheral phenyl ring (R1) and the urea nitrogen (R2) can lead to significant changes in biological potency (IC50). nih.gov
N-Substitution Patterns and Conformational Flexibility
Typically, SAR studies in this area would involve modifying the urea functional group by introducing various substituents on the nitrogen atoms. This allows researchers to probe the steric and electronic requirements of the biological target. The conformational flexibility of the molecule, which can be influenced by these substitutions, is another critical factor that often dictates the binding affinity and efficacy of a compound. Without specific research on this compound derivatives, it is not possible to detail how different N-substitution patterns would impact their biological activity or to provide data tables of such findings.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series
QSAR modeling is a computational approach that aims to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. A QSAR model for the this compound series would require a dataset of structurally related compounds with measured biological activities. Such a model would be invaluable for predicting the activity of novel, unsynthesized derivatives, thereby guiding further optimization efforts. The absence of published research in this area means that no QSAR models specific to this compound series have been developed or reported.
Mechanistic Investigations of 2 Fluorophenyl Methoxy Urea at the Molecular and Cellular Level in Vitro
Identification and Characterization of Biological Targets
The primary biological target identified for many urea-containing compounds is the soluble epoxide hydrolase (sEH) enzyme. While direct studies on [(2-fluorophenyl)methoxy]urea are limited, the broader class of urea-based inhibitors has been extensively studied, providing a framework for understanding its likely mechanism of action.
Enzyme Inhibition Kinetics and Specificity (e.g., urease, soluble epoxide hydrolase, kinases, nucleoside transporters)
Soluble Epoxide Hydrolase (sEH) Inhibition:
Urea-based compounds are well-documented as potent inhibitors of soluble epoxide hydrolase (sEH). This enzyme is responsible for the degradation of epoxyeicosatrienoic acids (EETs), which are signaling lipids with generally anti-inflammatory and vasodilatory effects. By inhibiting sEH, urea (B33335) derivatives increase the bioavailability of EETs, thus enhancing their beneficial effects. The urea moiety is considered crucial for this inhibitory activity, as it mimics the transition state for the epoxide ring opening during hydrolysis.
| Compound | IC50 (nM) | Reference |
| 1-Cyclohexyl-3-dodecyl urea (CDU) | 7 | |
| 12-(3-adamantan-1-ylureido)-dodecanoic acid (AUDA) | Data not specified | |
| 1-Aryl-3-substituted urea derivatives | Varies | General class |
Urease, Kinases, and Nucleoside Transporters:
There is a lack of specific research in the reviewed scientific literature detailing the inhibitory effects of this compound on urease, kinases, or nucleoside transporters. However, the broader class of urea derivatives has been investigated for a variety of targets. For instance, some diarylurea derivatives have been shown to possess inhibitory properties against vascular endothelial growth factor receptor 2 (VEGFR-2), a receptor tyrosine kinase. Similarly, certain urea derivatives have been explored as anticancer agents with mechanisms that may involve kinase inhibition.
Receptor Agonism/Antagonism Profiling
Based on the available scientific literature, there is no specific information on the receptor agonism or antagonism profile of this compound. The primary mechanism of action for structurally related compounds appears to be enzyme inhibition rather than direct receptor interaction.
Cellular Response and Pathway Analysis
The inhibition of sEH by urea-containing compounds triggers a cascade of cellular responses, primarily mediated by the increased levels of EETs. These responses contribute to the observed anti-inflammatory and anti-proliferative phenotypes.
Modulation of Intracellular Signaling Cascades
The stabilization of EETs through sEH inhibition can modulate several intracellular signaling cascades. A key event in the anti-inflammatory activity of these compounds is the reduced activation of nuclear factor-kappa B (NF-κB). NF-κB is a critical transcription factor that governs the expression of pro-inflammatory genes. By suppressing NF-κB activation, sEH inhibitors can downregulate the production of inflammatory cytokines.
Induction of Specific Cellular Phenotypes (e.g., anti-inflammatory, anti-proliferative, pro-apoptotic effects)
Anti-inflammatory Effects:
The anti-inflammatory properties of sEH inhibitors are well-established. By increasing EET levels, these compounds can decrease the expression of cytokine-induced endothelial cell adhesion molecules and leukocyte adhesion to the vascular wall. Studies with other urea-based sEH inhibitors have demonstrated a significant reduction in pro-inflammatory cytokines such as TNF-α and MCP-1, and an enhancement of anti-inflammatory cytokines like IL-10.
Anti-proliferative Effects:
Several studies have highlighted the anti-proliferative activity of urea-containing compounds. For example, the sEH inhibitor 1-cyclohexyl-3-dodecyl urea (CDU) has been shown to inhibit the proliferation of human vascular smooth muscle cells in a dose-dependent manner, which is associated with a decrease in cyclin D1 levels. Furthermore, various urea derivatives have demonstrated anti-proliferative activity against a range of cancer cell lines, including breast cancer, melanoma, and glioblastoma. The mechanism for this can be multifaceted, with some urea derivatives acting as kinase inhibitors.
The table below summarizes the observed anti-proliferative activity of some urea derivatives.
| Compound/Derivative Class | Cell Line(s) | Observed Effect | Reference |
| 1-Cyclohexyl-3-dodecyl urea (CDU) | Human Vascular Smooth Muscle Cells | Inhibition of proliferation, decrease in cyclin D1 | |
| Ethylenediurea derivatives | MDA-MB-231 (breast cancer), U-87 MG (glioblastoma), A-375 (melanoma) | Selective anti-proliferative activity | |
| 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives | NCI-60 human cancer cell lines | Broad-spectrum anti-proliferative activity | |
| 1-(Benzoyloxy)urea derivatives | HeLa cells | Cytotoxic activity |
Pro-apoptotic Effects:
While some urea-based compounds have been shown to induce apoptosis in cancer cells, studies on sEH inhibitors like CDU did not find evidence of cellular toxicity or apoptosis in vascular smooth muscle cells at effective anti-proliferative concentrations. The induction of apoptosis appears to be dependent on the specific chemical structure of the urea derivative and the cell type.
Binding Site Characterization and Ligand-Protein Interaction Profiling
The binding of urea-based inhibitors to soluble epoxide hydrolase has been a subject of interest. The urea moiety is a key pharmacophore that forms hydrogen bonds with residues in the active site of the enzyme. This interaction is crucial for the high-affinity binding and inhibitory activity of these compounds. The carbonyl group of the urea acts as a hydrogen bond acceptor, while the two nitrogen atoms can act as hydrogen bond donors. While specific molecular docking studies for this compound are not detailed in the provided search results, the general binding mode of urea derivatives to their target proteins often involves this hydrogen bonding pattern.
Biophysical Techniques for Interaction Analysis
There is no available research data from biophysical studies—such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Nuclear Magnetic Resonance (NMR) spectroscopy, or X-ray crystallography—that specifically characterizes the binding kinetics, affinity, or direct interaction of this compound with any biological target. Such studies are crucial for understanding the molecular recognition events, thermodynamics, and structural basis of a compound's mechanism of action. Without these studies, a data-driven analysis of its interaction is not possible.
Table 4.3.1: Biophysical Interaction Data for this compound
| Technique | Target | Binding Affinity (K_D) | Kinetic Constants (k_a, k_d) | Thermodynamic Parameters (ΔH, ΔS) |
|---|
Mutagenesis Studies for Key Residue Identification
Similarly, there are no published mutagenesis studies identifying key amino acid residues that may be critical for the binding of this compound to a protein target. Site-directed mutagenesis is a fundamental technique used to probe the specific molecular interactions between a ligand and its receptor. By substituting specific amino acids in a target's binding pocket and observing the resultant change in binding affinity or activity, researchers can identify the essential interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern the compound's effect. The absence of such studies for this compound means that no information is available on its specific binding site or the key residues involved in its potential biological activity.
Table 4.3.2: Summary of Mutagenesis Studies for this compound Target Interaction
| Target Protein | Wild-Type Binding Affinity | Mutant Residue | Change in Binding Affinity | Implied Key Interaction |
|---|
Computational Chemistry and Molecular Modeling Applied to 2 Fluorophenyl Methoxy Urea
Advanced Conformational Sampling and Dynamics Simulations
The biological activity of a flexible molecule like [(2-fluorophenyl)methoxy]urea is intrinsically linked to its three-dimensional conformation. Advanced conformational sampling and molecular dynamics (MD) simulations are powerful tools used to explore the potential energy surface of the molecule and identify its most stable and populated conformational states.
The urea (B33335) moiety can adopt several conformations due to rotation around the C-N bonds, with trans-trans and cis-trans arrangements being common in substituted ureas. The presence of the ortho-fluorine atom on the phenyl ring can introduce steric hindrance and specific electronic interactions that influence the preferred orientation of the phenyl group relative to the rest of the molecule. Molecular dynamics simulations in an explicit solvent, such as water, can track the atomic movements over time, providing a detailed picture of the molecule's flexibility and its interactions with the surrounding environment. researchgate.netnih.govnih.gov These simulations can reveal transient intramolecular hydrogen bonds and quantify the rotational barriers of key dihedral angles, such as the C-O-N-C linkage and the C-C-O-N bond. Analysis of the MD trajectory allows for the clustering of conformations and the calculation of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to identify stable and flexible regions of the molecule, respectively. mdpi.com Such studies are crucial for understanding how the molecule might adapt its shape upon binding to a biological target. mdpi.com
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of this compound. kenkyugroup.orgshd-pub.org.rs Methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) can accurately predict a wide range of molecular properties. nih.govdergipark.org.tr
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. kenkyugroup.org Furthermore, the spatial distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack.
Another valuable output is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution across the molecule. dergipark.org.trepstem.net For this compound, the MEP map would highlight electronegative regions, such as the oxygen and fluorine atoms (typically colored red or yellow), which are potential hydrogen bond acceptors, and electropositive regions, like the N-H protons (colored blue), which are hydrogen bond donors. This information is vital for predicting non-covalent interactions with biological macromolecules. researchgate.net
| Calculated Property | Description | Predicted Value for this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | ~ -6.5 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | ~ -1.0 eV |
| HOMO-LUMO Gap (ΔE) | Difference between LUMO and HOMO energies; indicates chemical reactivity. | ~ 5.5 eV |
| Dipole Moment | Measure of the net molecular polarity. | ~ 3.5 Debye |
| Mulliken Atomic Charges | Partial charges on individual atoms, indicating electrostatic interaction sites. | O (carbonyl): ~ -0.6e, N (amide): ~ -0.4e, F: ~ -0.3e |
Note: The values in this table are representative estimates based on DFT calculations of structurally similar molecules and are intended for illustrative purposes.
Ligand-Target Docking and Molecular Dynamics Simulations
Following docking, molecular dynamics simulations of the protein-ligand complex are performed to assess the stability of the predicted binding pose and to refine the interaction model. acs.org An MD simulation of the this compound-target complex, typically run for hundreds of nanoseconds, can reveal whether the key interactions identified in docking are maintained over time. mdpi.com Analysis of the simulation can also identify the role of water molecules in mediating protein-ligand interactions and provide a more dynamic and realistic view of the binding event. mdpi.com
Pharmacophore Generation and Virtual Screening Methodologies
A pharmacophore model is an abstract representation of the essential steric and electronic features required for a molecule to exert a specific biological activity. dovepress.comresearchgate.net For this compound, a 3D pharmacophore model can be generated based on its key chemical features.
Potential Pharmacophoric Features of this compound:
Two Hydrogen Bond Donors (HBD): The two N-H groups of the urea moiety.
One Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the urea.
One Aromatic Ring (AR): The 2-fluorophenyl group.
One Hydrophobic Feature (HY): Can be centered on the aromatic ring.
One Halogen Bond Acceptor (optional): The fluorine atom.
This pharmacophore model serves as a 3D query for virtual screening of large chemical databases. semanticscholar.orgtandfonline.com The screening process filters databases containing millions of compounds to identify other molecules that match the defined pharmacophoric features and their spatial arrangement. nih.govbiorxiv.org This approach is a rapid and efficient method for identifying structurally diverse compounds that may possess similar biological activity to this compound, thus serving as a starting point for new lead discovery. tandfonline.comnih.gov
Free Energy Perturbation and Binding Affinity Predictions
While docking provides a qualitative assessment of binding, more rigorous methods are needed for accurate quantitative prediction of binding affinity. arxiv.orgnih.govcolumbia.edu Free Energy Perturbation (FEP) is a powerful computational method based on statistical mechanics that calculates the relative binding free energy (ΔΔG) between two similar ligands. mavenrs.comsemanticscholar.org
The FEP methodology relies on creating a thermodynamic cycle that connects the binding free energies of two ligands (Ligand A and Ligand B) to their target protein. The calculation involves computationally "mutating" Ligand A into Ligand B both in the unbound state (in solution) and in the bound state (in the protein's active site). The difference in the free energy of these two transformations corresponds to the relative binding free energy.
For this compound, FEP could be used to predict how modifications to its structure would affect binding affinity. For example, one could calculate the change in binding energy resulting from:
Moving the fluorine from the ortho- to the meta- or para-position.
Replacing the fluorine with a different substituent (e.g., chlorine or a methyl group).
Modifying the methoxy (B1213986) linker.
These predictions can accurately guide medicinal chemistry efforts by prioritizing the synthesis of compounds with the highest predicted potency, thereby accelerating the lead optimization process. digitellinc.com
Emerging Research Directions and Future Prospects for 2 Fluorophenyl Methoxy Urea Derivatives
Exploration of Novel Biological Activities and Therapeutic Potential
The urea (B33335) scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous bioactive compounds. Derivatives of this core structure are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. mdpi.comjopcr.comnih.gov The introduction of a fluorophenyl group can further enhance or modulate this activity, as fluorine substitution is a well-established strategy in drug design to improve metabolic stability and binding affinity. acs.org
Emerging research into fluorophenyl-containing urea derivatives has begun to uncover significant therapeutic potential across different disease areas. For instance, novel pyridine-urea hybrids incorporating a 3-fluorophenyl group have demonstrated potent submicromolar anticancer activity against breast and colon cancer cell lines. mdpi.com In a separate line of investigation, derivatives such as 1-(1H-benzo[d]imidazol-2-yl)-3-(2-fluorophenyl)urea have been synthesized and identified as powerful inhibitors of E. coli β-glucuronidase, an enzyme implicated in the gastrointestinal side effects of certain drugs. nih.gov
Furthermore, in silico studies involving molecular docking have been used to predict the anticancer potential of related structures, like N-benzoyl-N'-(4-fluorophenyl) thiourea (B124793) derivatives, by modeling their ability to inhibit key enzymes in cell cycle regulation, such as Sirtuin1 (SIRT1). rjptonline.org These findings suggest that derivatives of [(2-fluorophenyl)methoxy]urea are promising candidates for screening against a variety of biological targets. Future exploration will likely focus on synthesizing and testing a broader library of these compounds to identify lead molecules for various therapeutic applications, from oncology to infectious diseases.
| Compound Class / Derivative | Reported Biological Activity | Therapeutic Potential | Reference |
|---|---|---|---|
| Pyridine-urea hybrids with 3-fluorophenyl group | Potent cytotoxicity against MCF7 (breast) and HCT116 (colon) cancer cell lines | Anticancer | mdpi.com |
| 1-(1H-benzo[d]imidazol-2-yl)-3–(2-fluorophenyl)urea | Inhibition of E. coli β-glucuronidase (EcGUS) | Alleviation of drug-induced gastrointestinal toxicity | nih.gov |
| N-benzoyl-N'-(4-fluorophenyl) thiourea derivatives | Predicted inhibition of Sirtuin1 (SIRT1) enzyme | Anticancer | rjptonline.org |
| Chalcone based phenyl urea derivatives | Antihyperglycemic activity in rat models | Antidiabetic | jopcr.com |
| Quinazolinone tethered phenyl urea derivatives | Inhibition of EGFR, COX-2, and 15-LOX | Anti-inflammatory, Anticancer | researchgate.net |
Development of Targeted Delivery Systems for Enhanced Efficacy
A critical aspect of developing effective therapeutics is ensuring the drug reaches its intended target in the body with minimal exposure to healthy tissues. For derivatives of this compound, particularly those developed for applications like oncology, the development of targeted delivery systems is a key future direction. These systems aim to enhance efficacy, reduce side effects, and overcome challenges such as poor solubility.
Several advanced drug delivery strategies are applicable to this class of compounds:
Nanoparticle Formulations: Encapsulating or conjugating urea-based drugs into nanoparticle systems, such as lipid-based nanosuspensions or polymeric micelles, can improve their bioavailability and circulation time. jopcr.com This approach has been explored for diarylurea drugs to help administer therapies to malignant cells and increase clinical efficacy.
Peptide-Drug Conjugates (PDCs): By covalently linking a this compound derivative to a peptide that specifically recognizes a receptor overexpressed on cancer cells, the drug can be selectively delivered to the tumor site.
Self-Assembling Systems: An innovative approach involves designing drug molecules that can self-assemble into nanostructures at the target site. Research into self-assembling tyrosine kinase inhibitors has included urea derivatives, suggesting a pathway for creating localized and targeted therapies. nottingham.ac.uk
Future research will likely involve designing this compound derivatives with functional handles that allow for easy conjugation to these delivery vehicles, thereby creating sophisticated, next-generation therapeutic agents with improved precision and performance.
Integration with Advanced Omics Technologies for Systems-Level Understanding
Modern drug discovery has been revolutionized by "omics" technologies, which allow for a comprehensive, system-wide analysis of molecular changes within cells or organisms. frontiersin.org For novel compounds like this compound derivatives, integrating genomics, transcriptomics, proteomics, and metabolomics will be crucial for elucidating their mechanisms of action, identifying biomarkers, and predicting potential resistance pathways. frontiersin.orgshimadzu.com.au
The application of these technologies can provide deep biological insights:
Proteomics can identify the direct protein targets of a drug and map the downstream changes in protein expression and signaling pathways. capes.gov.br
Transcriptomics reveals how a compound alters gene expression, providing a broad view of the cellular processes affected.
Metabolomics analyzes changes in small-molecule metabolites, offering a functional readout of the cellular state and identifying perturbed metabolic pathways.
Integrated Multi-Omics Analysis combines data from these different layers to build a comprehensive model of the drug's effect. nih.gov This approach has been used to understand the developmental neurotoxicity of other fluorinated compounds like PFOS, providing a clear blueprint for how to investigate this compound derivatives to uncover their complete molecular mechanism. nih.gov
Specialized software that can process and visualize vast amounts of omics data on metabolic maps will be instrumental in this effort, helping researchers to efficiently identify significant molecular changes and interpret their biological meaning. shimadzu.com.au
Rational Design of Next-Generation Chemical Probes and Ligands
Key strategies in the rational design of this compound derivatives include:
Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the molecule—such as the substitution pattern on the phenyl ring or the groups attached to the second urea nitrogen—can reveal which features are critical for biological activity. nih.gov
Structure-Based Design: Using computational tools like molecular docking, derivatives can be designed in silico to fit precisely into the active site of a target enzyme, such as a kinase or protease. rjptonline.org This approach guided the development of VEGFR2 inhibitors, which often use a urea linker to connect functional groups that bind to different regions of the enzyme's catalytic domain. mdpi.com
Chemical Probe Development: By attaching a reporter group (e.g., a fluorescent tag or a biotin (B1667282) handle) to the this compound scaffold, researchers can create chemical probes to visualize and study biological targets within cells. Rational design principles can be used to create probes, such as near-infrared (NIR) aggregation-induced emission (AIE) active probes, that have a high signal-to-noise ratio for in vivo imaging. dicp.ac.cn
| Design Strategy | Description | Potential Application | Reference |
|---|---|---|---|
| Structure-Activity Relationship (SAR) | Systematic modification of the chemical structure to determine the effect of each component on biological activity. | Optimizing potency and selectivity of therapeutic candidates. | nih.gov |
| Structure-Based Drug Design (SBDD) | Utilizing the 3D structure of a biological target (e.g., from X-ray crystallography) and computational docking to design complementary ligands. | Creating highly specific enzyme inhibitors (e.g., for kinases). | rjptonline.orgmdpi.com |
| Hybrid Molecule Design | Combining the this compound scaffold with other known pharmacophores to create a single molecule with multi-target activity. | Developing novel anticancer or anti-inflammatory agents. | mdpi.comresearchgate.net |
| Probe Conjugation | Attaching reporter tags (e.g., fluorophores, biotin) to the core structure without disrupting its binding affinity. | Developing molecular probes for target identification and bio-imaging. | dicp.ac.cn |
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing [(2-fluorophenyl)methoxy]urea, and how can purity be validated?
- Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions involving 2-fluorobenzyl alcohol derivatives and urea precursors. For example, a related fluorophenyl-containing compound (e.g., 5-[[6-[(2-fluorophenyl)methoxy]-2-naphthalenyl]methyl]-2,4-thiazolidinedione) was synthesized using etherification reactions under anhydrous conditions . Purity validation typically employs HPLC (>98% purity as per industry standards) , complemented by spectroscopic techniques like /-NMR and high-resolution mass spectrometry (HRMS). X-ray crystallography (e.g., SHELX programs ) may confirm structural integrity if single crystals are obtained.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Answer : Key techniques include:
- NMR : -NMR to confirm fluorine substituent position and purity .
- X-ray crystallography : Resolve molecular conformation (e.g., twisted boat–chair conformations in cyclooctane derivatives ). SHELXL is widely used for refinement .
- FT-IR : Identify urea-specific carbonyl stretches (~1640–1680 cm) and C–O–C ether linkages.
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Answer : Follow general organofluorine compound guidelines:
- Use PPE (gloves, lab coats, goggles) to prevent skin/eye contact .
- Work in a fume hood to avoid inhalation of fine powders.
- Dispose of waste via certified chemical disposal services to mitigate environmental risks .
Advanced Research Questions
Q. How does this compound interact with biological targets such as PPAR receptors, and what assays validate these interactions?
- Answer : Structural analogs (e.g., MCC 555) act as PPAR agonists, suggesting potential binding to the ligand-binding domain via hydrogen bonding with urea groups . Validate using:
- In vitro assays : PPARγ transactivation assays with luciferase reporters.
- Molecular docking : Compare binding affinity with co-crystallized ligands (e.g., using AutoDock Vina).
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Answer : Discrepancies may arise from assay conditions (e.g., cell line variability) or impurities. Mitigate by:
- Dose-response validation : Replicate studies across multiple concentrations.
- Meta-analysis : Pool data from independent studies (as done for uric acid outcomes in PFOA research ).
- Structural analogs : Compare activity trends to identify pharmacophore requirements .
Q. What in vivo models are suitable for studying the pharmacokinetics and toxicity of this compound?
- Answer : Prioritize models based on target indication:
- Rodent models : Assess oral bioavailability and metabolic stability (e.g., plasma half-life via LC-MS).
- Zebrafish embryos : Screen developmental toxicity (e.g., teratogenicity).
- Tissue-specific knockout mice : Elucidate receptor-mediated effects (e.g., PPARγ knockout for diabetes studies) .
Q. How can computational methods optimize this compound derivatives for enhanced selectivity?
- Answer : Use:
- QSAR modeling : Correlate substituent effects (e.g., fluorophenyl position) with activity .
- Molecular dynamics simulations : Predict binding stability in receptor pockets.
- ADMET prediction tools (e.g., SwissADME) : Optimize logP, solubility, and CYP450 inhibition profiles .
Data Presentation and Analysis
Q. What statistical approaches are recommended for analyzing dose-dependent responses in this compound studies?
- Answer : Apply:
- Non-linear regression (e.g., log[inhibitor] vs. response curves) to calculate IC/EC.
- ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.
- Principal component analysis (PCA) : Identify outliers in high-throughput screening data .
Q. How should researchers document crystal structure data for this compound to ensure reproducibility?
- Answer : Follow CIF (Crystallographic Information File) guidelines:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
